4-[(MORPHOLIN-4-YL)METHYL]-N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
Description
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-22(19-5-1-18(2-6-19)14-25-9-11-27-12-10-25)24-23-13-17-3-7-20(8-4-17)28-21-15-29-16-21/h1-8,13,21H,9-12,14-16H2,(H,24,26)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJIEVHHKOJXBT-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC4CSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC4CSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of morpholine with formaldehyde to form a morpholinylmethyl intermediate. This intermediate is then reacted with 4-(thietan-3-yloxy)benzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and benzohydrazide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(morpholin-4-yl)benzylamine: Shares the morpholine ring but lacks the thietan-3-yloxy and benzohydrazide groups.
3-Methoxy-4-(morpholin-4-yl)aniline: Contains a morpholine ring and aniline moiety but differs in other structural aspects.
Uniqueness
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, thietan-3-yloxy group, and benzohydrazide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
